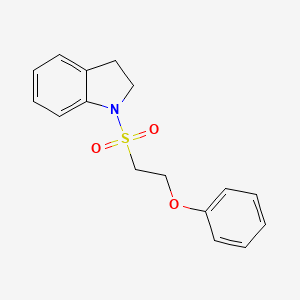
6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that derivatives of 3,4-dihydro-2H-1,4-benzoxazine, including compounds related to 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, have been tested for antibacterial activity. For example, 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones exhibited antibacterial properties when synthesized from 2-amino-4-(ethylsulfonyl)phenol (Gein, Rassudikhina, & Voronina, 2006).
Environmentally Friendly Synthesis
The compound has been synthesized through environmentally friendly methods. One such method involves the sequential synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions, highlighting an emphasis on green chemistry (Albanese, Donghi, Landini, Lupi, & Penso, 2003).
Synthesis Techniques and Thermal Properties
In-depth studies on the synthesis and thermal properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives have been conducted. Research includes the analysis of different chemical structures of these compounds and their thermal behaviors, which can have significant implications in material science and engineering (Ding Wen-sheng, 2009).
Application in Fuel Cells
A novel application of benzoxazine derivatives includes their use in direct methanol fuel cells. Specifically, a sulfonic acid-containing polybenzoxazine membrane exhibited high proton conductivity and low methanol permeability, demonstrating potential in energy-related applications (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).
Polymerization and Material Synthesis
Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives has extended to the field of polymers. For example, the synthesis and characterization of a difunctional benzoxazine monomer for use in polymerization, which is crucial for developing new materials with unique properties, has been explored (Liu, Yue, & Gao, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-19(16,17)7-3-4-9-8(5-7)13-6-10(18-9)11(15)14-12/h3-5,10,13H,2,6,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHSVVOCLFZKMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)



![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362678.png)





